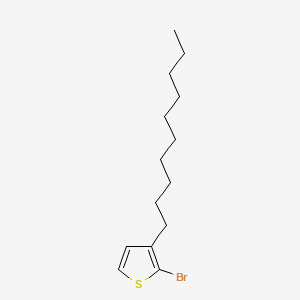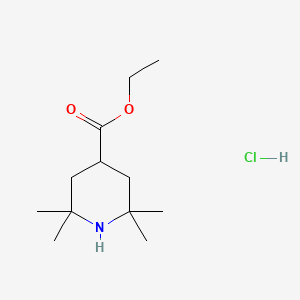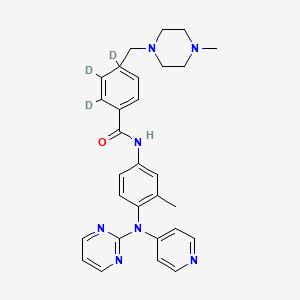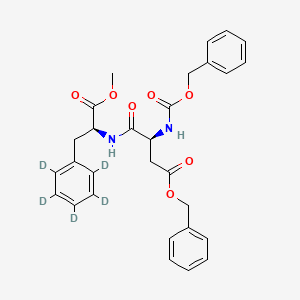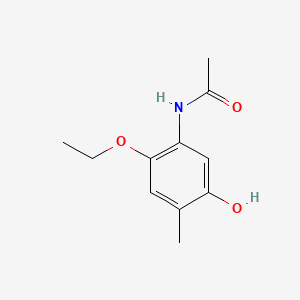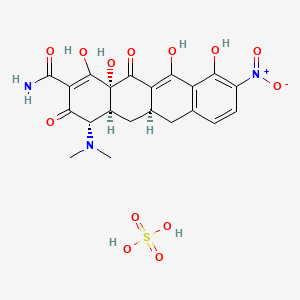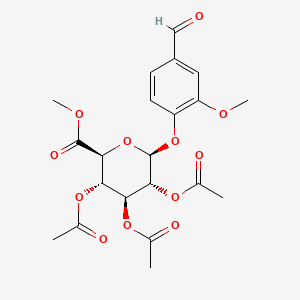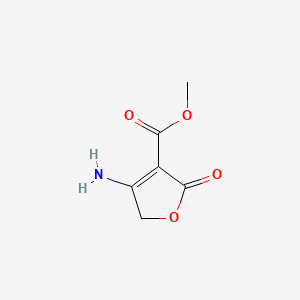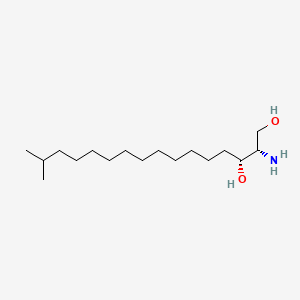
15-Methylhexadecasphinganine
Vue d'ensemble
Description
15-Methylhexadecasphinganine is a sphingoid that is hexadecasphinganine substituted at position 15 by a methyl group . It is a major sphinganine from the ceramides phospholipids of Bacteroides melaninogenicus .
Molecular Structure Analysis
The molecular formula of 15-Methylhexadecasphinganine is C17H37NO2. It has an average mass of 287.481 Da and a monoisotopic mass of 287.282440 Da . The InChI string representation of its structure is InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1 .Physical And Chemical Properties Analysis
15-Methylhexadecasphinganine has a density of 0.9±0.1 g/cm3, a boiling point of 428.4±25.0 °C at 760 mmHg, and a flash point of 212.9±23.2 °C . It has 3 H bond acceptors, 4 H bond donors, and 14 freely rotating bonds .Applications De Recherche Scientifique
Biosynthesis in Bacteria : Studies on gliding bacteria of the genus Cytophaga have shown that they synthesize sulfonolipids containing capnine, also known as 1-deoxy-15-methylhexadecasphinganine-1-sulfonic acid. This compound is formed by the condensation of cysteate with a fatty acyl CoA, playing a role in bacterial biosynthesis processes (Abbanat et al., 1985).
Structure of N-acylaminosulfonates in Bacteria : Further research on gliding bacteria revealed that capnine, or 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, is a major component of the cell envelope in these bacteria. This finding has implications for understanding the structure and function of bacterial cell envelopes (Godchaux & Leadbetter, 1984).
Therapeutic Research : There's also research in the field of pharmacology and therapeutic applications. For instance, compounds with lengths varying from about 15-20 Å, which may include derivatives of 15-Methylhexadecasphinganine, have been evaluated for their lipoxygenase inhibitory action, which is significant in the development of anti-inflammatory drugs (Tsolaki et al., 2018).
Propriétés
IUPAC Name |
(2S,3R)-2-amino-15-methylhexadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYHIOGWELBGIK-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCCCC[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742628 | |
| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Methylhexadecasphinganine | |
CAS RN |
26048-10-2 | |
| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



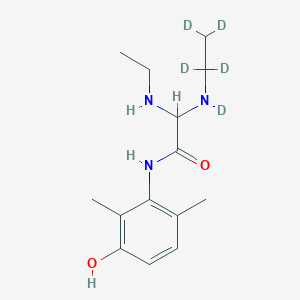

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)
